molecular formula C8H5ClF2O3 B13474459 3-(Chlorodifluoromethoxy)benzoic acid

3-(Chlorodifluoromethoxy)benzoic acid

Cat. No.: B13474459
M. Wt: 222.57 g/mol
InChI Key: MLHFIEFNBOSELY-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorodifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethoxy)benzoic acid typically involves the introduction of the chlorodifluoromethoxy group onto the benzoic acid framework. One common method is through the reaction of 3-hydroxybenzoic acid with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is also explored.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorodifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(Chlorodifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The chlorodifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoic acid
  • 3-Fluorobenzoic acid
  • 3-(Trifluoromethoxy)benzoic acid

Uniqueness

3-(Chlorodifluoromethoxy)benzoic acid is unique due to the presence of both chlorine and fluorine atoms in the substituent group. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

3-[chloro(difluoro)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFIEFNBOSELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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